molecular formula C8H5Br2FO B12853428 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde

Cat. No.: B12853428
M. Wt: 295.93 g/mol
InChI Key: HKKWSAUIVKTRDD-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde is an aromatic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts in the presence of boronic acids.

Major Products

The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde in chemical reactions involves the electrophilic nature of the bromine atoms and the reactivity of the aldehyde group. The bromine atoms can undergo nucleophilic substitution, while the aldehyde group can participate in oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-(bromomethyl)-2-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and material science .

Properties

Molecular Formula

C8H5Br2FO

Molecular Weight

295.93 g/mol

IUPAC Name

4-bromo-3-(bromomethyl)-2-fluorobenzaldehyde

InChI

InChI=1S/C8H5Br2FO/c9-3-6-7(10)2-1-5(4-12)8(6)11/h1-2,4H,3H2

InChI Key

HKKWSAUIVKTRDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)CBr)Br

Origin of Product

United States

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